- Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole SynthesisOrganic Letters, 2021, 23(5), 1530-1534,
Cas no 95-20-5 (2-Methylindole)

2-Methylindole 化学的及び物理的性質
名前と識別子
-
- 2-Methylindole
- 2-methylindole (alpha)
- 1H-Indole,2-methyl-
- 2-methyl-1H-indole
- Methyl ketole
- α-Methylindole
- NSC 7514
- Methylketole
- 1H-Indole, 2-methyl-
- Indole, 2-methyl-
- 2-METHYL INDOLE
- BHNHHSOHWZKFOX-UHFFFAOYSA-N
- I7CN58827I
- 2-methylindol
- methyl indole
- 2-methyl-indole
- 2-methyl-1h-indol
- PubChem7504
- 2-methyl-1-H-indole
- KSC486Q8R
- Indole, 2-methyl- (8CI)
- ARONIS020142
- NSC7514
- KUC106
- 2-Methyl-1H-indole (ACI)
-
- MDL: MFCD00005616
- インチ: 1S/C9H9N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-6,10H,1H3
- InChIKey: BHNHHSOHWZKFOX-UHFFFAOYSA-N
- ほほえんだ: C1C=C2C(NC(C)=C2)=CC=1
- BRN: 109781
計算された属性
- せいみつぶんしりょう: 131.07300
- どういたいしつりょう: 131.073499
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 15.8
- 疎水性パラメータ計算基準値(XlogP): 2.5
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 白色針状またはフレーク状結晶粉末。
- 密度みつど: 1.07
- ゆうかいてん: 57-59 °C (lit.)
- ふってん: 273 °C(lit.)
- フラッシュポイント: 華氏温度:285.8°f< br / >摂氏度:141°C< br / >
- 屈折率: 1.6070 (estimate)
- すいようせい: Insoluble in water.
- PSA: 15.79000
- LogP: 2.47630
- ようかいせい: エタノール、エーテル、アセトン、ベンゼン、クロロホルム、硫酸に溶解し、熱湯に微溶解し、冷水に溶解しない。
- かんど: Light Sensitive
- FEMA: 3256
2-Methylindole セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H318
- 警告文: P280,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 41
- セキュリティの説明: S36/37-S24/25
- 福カードFコード:8-10-13-23
- RTECS番号:NM0345000
-
危険物標識:
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature
- TSCA:Yes
- リスク用語:R20/21/22
2-Methylindole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Methylindole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB117944-1 kg |
2-Methylindole, 98%; . |
95-20-5 | 98% | 1 kg |
€400.00 | 2023-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M013A-100g |
2-Methylindole |
95-20-5 | 98% | 100g |
¥85.0 | 2022-05-30 | |
Oakwood | 003402-100g |
2-Methylindole |
95-20-5 | 98+% | 100g |
$45.00 | 2024-07-19 | |
Enamine | EN300-18136-0.5g |
2-methyl-1H-indole |
95-20-5 | 96% | 0.5g |
$21.0 | 2023-09-19 | |
Enamine | EN300-18136-2.5g |
2-methyl-1H-indole |
95-20-5 | 96% | 2.5g |
$27.0 | 2023-09-19 | |
Enamine | EN300-18136-50.0g |
2-methyl-1H-indole |
95-20-5 | 96% | 50g |
$51.0 | 2023-04-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M86781-250mg |
2-Methylindole |
95-20-5 | 250mg |
¥198.0 | 2021-09-08 | ||
BAI LING WEI Technology Co., Ltd. | 128701-500G |
2-Methylindole, 98% |
95-20-5 | 98% | 500G |
¥ 802 | 2022-04-26 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005661-25g |
2-Methylindole |
95-20-5 | 97% | 25g |
¥28 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M86780-100g |
2-Methylindole |
95-20-5 | 100g |
¥76.0 | 2021-09-08 |
2-Methylindole 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- The chemistry of indoles1966, , ,,
ごうせいかいろ 3
ごうせいかいろ 4
- Metal-Organic Layers Hierarchically Integrate Three Synergistic Active Sites for Tandem CatalysisAngewandte Chemie, 2021, 60(6), 3115-3120,
ごうせいかいろ 5
- Oxidative Cyclization of Amino Alcohols Catalyzed by a Cp*Ir Complex. Synthesis of Indoles, 1,2,3,4-Tetrahydroquinolines, and 2,3,4,5-Tetrahydro-1-benzazepineOrganic Letters, 2002, 4(16), 2691-2694,
ごうせいかいろ 6
- Indomethacin Analogues that Enhance Doxorubicin Cytotoxicity in Multidrug Resistant Cells without Cox Inhibitory ActivityACS Medicinal Chemistry Letters, 2011, 2(5), 353-357,
ごうせいかいろ 7
1.2 Reagents: Hydrochloric acid
1.3 Solvents: Chloroform
- Ruthenium-catalyzed heteroannulation of anilines with alkanolammonium chlorides leading to indolesTetrahedron, 2001, 57(16), 3321-3329,
ごうせいかいろ 8
ごうせいかいろ 9
ごうせいかいろ 10
- A base-modulated chemoselective synthesis of 3-cyanoindoles or 4-cyanoquinolines using a palladium-catalyzed N-heterocyclizationTetrahedron, 2011, 67(20), 3603-3611,
ごうせいかいろ 11
- Osmium hydride acetylacetonate complexes and their application in acceptorless dehydrogenative coupling of alcohols and amines and for the dehydrogenation of cyclic aminesOrganometallics, 2017, 36(15), 2996-3004,
ごうせいかいろ 12
- Superhydrophobic nickel/carbon core-shell nanocomposites for the hydrogen transfer reactions of nitrobenzene and N-heterocyclesGreen Chemistry, 2020, 22(6), 1996-2010,
ごうせいかいろ 13
- Efficient acceptorless dehydrogenation of hydrogen-rich N-heterocycles photocatalyzed by Ni(OH)2@CdSe/CdS quantum dotsCatalysis Science & Technology, 2021, 11(11), 3810-3817,
ごうせいかいろ 14
ごうせいかいろ 15
ごうせいかいろ 16
- Recyclable Pd/C catalyzed one-step reduction of carbonyls to hydrocarbons under simple conditions without extra baseTetrahedron Letters, 2020, 61(5),,
ごうせいかいろ 17
ごうせいかいろ 18
1.2 Reagents: Sodium carbonate Solvents: Water ; 0 °C
- Ga(DS)3-catalyzed double hydroarylation of acetylenic esters with indoles for the synthesis of bisindolyl propanoatesTetrahedron Letters, 2015, 56(26), 3996-3998,
ごうせいかいろ 19
- Acceptorless and base-free dehydrogenation of alcohols and amines using ruthenium-hydride complexesAdvanced Synthesis & Catalysis, 2012, 354(16), 3045-3053,
ごうせいかいろ 20
1.2 20 h, 130 °C
- Ir-Catalyzed Reversible Acceptorless Dehydrogenation/Hydrogenation of N-Substituted and Unsubstituted Heterocycles Enabled by a Polymer-Cross-Linking BisphosphineOrganic Letters, 2020, 22(13), 5240-5245,
ごうせいかいろ 21
- Acceptorless, Reversible Dehydrogenation and Hydrogenation of N-Heterocycles with a Cobalt Pincer CatalystACS Catalysis, 2015, 5(11), 6350-6354,
2-Methylindole Raw materials
- 2-Propanol,1,1',1''-nitrilotris-, hydrochloride (9CI)
- Benzene, 1-nitro-2-(1-propenyl)-
- 1H-Indole, 2-methyl-1-[(4-methylphenyl)sulfonyl]-
- 1-(2-Aminophenyl)propan-2-ol
- Indole-2-carbaldehyde
- Indole
- Cyclohexanone, 2-(2-oxopropyl)-
- Ethyl 2-methyl-1H-indole-3-carboxylate
- 2-Methylindoline
- Pyridine, 2-nitro-
2-Methylindole Preparation Products
2-Methylindole サプライヤー
2-Methylindole 関連文献
-
Ahmed El-Harairy,Mennatallah Shaheen,Jun Li,Yuzhou Wu,Minghao Li,Yanlong Gu RSC Adv. 2020 10 13507
-
2. Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogenJose R. Cabrero-Antonino,Rosa Adam,Kathrin Junge,Matthias Beller Chem. Sci. 2017 8 6439
-
K. Karthikeyan,R. Senthil Kumar,P. Dheenkumar,Paramasivan T. Perumal RSC Adv. 2014 4 27988
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H. Kilic,S. Bayindir,E. Erdogan,S. Agopcan Cinar,F. A. S. Konuklar,S. K. Bali,N. Saracoglu,V. Aviyente New J. Chem. 2017 41 9674
-
Shou-Guo Wang,Long Han,Mi Zeng,Feng-Lai Sun,Wei Zhang,Shu-Li You Org. Biomol. Chem. 2012 10 3202
-
Zong-Yi Yu,Jing-Nan Zhao,Fan Yang,Xiao-Fei Tang,Yu-Feng Wu,Cun-Fei Ma,Bo Song,Lei Yun,Qing-Wei Meng RSC Adv. 2020 10 4825
-
Qing Shi,Pinhua Li,Xianjin Zhu,Lei Wang Green Chem. 2016 18 4916
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8. Efficient selective synthesis of 2-substituted indoles from complex-base-promoted arynic cyclisationsCatherine Kuehm-Caubère,Ivan Rodriguez,Bruno Pfeiffer,Pierre Renard,Paul Caubère J. Chem. Soc. Perkin Trans. 1 1997 2857
-
Elisabetta Rossi,Giorgio Abbiati,Monica Dell'Acqua,Marco Negrato,Andrea Paganoni,Valentina Pirovano Org. Biomol. Chem. 2016 14 6095
-
Mirim Kim,Jihye Park,Satyasheel Sharma,Sangil Han,Sang Hoon Han,Jong Hwan Kwak,Young Hoon Jung,In Su Kim Org. Biomol. Chem. 2013 11 7427
2-Methylindoleに関する追加情報
Exploring the Versatile Applications and Properties of 2-Methylindole (CAS No. 95-20-5)
2-Methylindole, also known as 2-MI or methylketole, is a heterocyclic organic compound with the molecular formula C9H9N. This compound belongs to the indole family, which is widely recognized for its significance in pharmaceuticals, fragrances, and agrochemicals. With the CAS number 95-20-5, 2-Methylindole has garnered attention in both academic research and industrial applications due to its unique chemical properties and versatile utility.
The physical and chemical properties of 2-Methylindole make it a valuable intermediate in organic synthesis. It appears as a white to pale yellow crystalline solid with a melting point ranging between 57-60°C. The compound is sparingly soluble in water but dissolves well in organic solvents such as ethanol, ether, and benzene. Its aromatic structure, featuring a fused benzene and pyrrole ring, contributes to its reactivity, enabling it to participate in various chemical transformations, including electrophilic substitution and condensation reactions.
One of the most prominent applications of 2-Methylindole is in the fragrance industry. The compound imparts a floral, slightly animalic odor, making it a key ingredient in perfumery. It is often used to create synthetic musk and floral accords, enhancing the complexity and longevity of fragrances. Additionally, 2-Methylindole serves as a precursor in the synthesis of pharmaceutical intermediates, particularly in the development of compounds with potential therapeutic effects.
In recent years, the demand for 2-Methylindole has surged due to its role in the synthesis of biologically active molecules. Researchers are exploring its derivatives for their potential in drug discovery, particularly in the fields of anti-inflammatory and antimicrobial agents. The compound's ability to act as a building block for more complex structures has made it a subject of interest in medicinal chemistry. For instance, indole derivatives are being investigated for their efficacy in treating neurological disorders and metabolic diseases.
The agrochemical industry also benefits from the use of 2-Methylindole. It is employed in the synthesis of plant growth regulators and pesticides, contributing to improved crop yields and pest management. The compound's role in green chemistry is another area of exploration, as scientists seek sustainable methods for its production and application. With the growing emphasis on environmentally friendly practices, 2-Methylindole is being studied for its potential in biodegradable formulations.
From a market perspective, the global demand for 2-Methylindole is driven by its diverse applications. The pharmaceutical sector remains a significant consumer, followed by the fragrance and flavor industry. Emerging economies are witnessing increased production and consumption of 2-Methylindole, reflecting the compound's expanding role in various industries. Manufacturers are focusing on optimizing synthesis routes to enhance yield and purity, ensuring compliance with stringent regulatory standards.
For those seeking high-quality 2-Methylindole, it is essential to source the compound from reputable suppliers who adhere to Good Manufacturing Practices (GMP). Purity and consistency are critical factors, especially for applications in pharmaceuticals and fragrances. Analytical techniques such as HPLC and GC-MS are commonly employed to verify the quality of 2-Methylindole, ensuring it meets the required specifications.
In conclusion, 2-Methylindole (CAS No. 95-20-5) is a multifaceted compound with significant applications across multiple industries. Its unique chemical properties, coupled with its role in fragrance, pharmaceuticals, and agrochemicals, underscore its importance in modern chemistry. As research continues to uncover new potentials for 2-Methylindole, its relevance in scientific and industrial domains is expected to grow, making it a compound of enduring interest.
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